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This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers identifying the G143A mutation in the cytochrome b gene, a

key indicator of pyraclostrobin resistance in various fungal pathogens.

Frequently Asked Questions (FAQs)
Q1: What is the significance of the G143A mutation in the cytochrome b gene?

The G143A mutation, a single nucleotide polymorphism resulting in the substitution of glycine

(GGT) with alanine (GCT) at codon 143 of the cytochrome b (cytb) gene, is a primary

mechanism of resistance to Quinone outside Inhibitor (QoI) fungicides like pyraclostrobin.[1]

[2][3][4][5] This mutation significantly reduces the binding affinity of pyraclostrobin to the

cytochrome b protein, rendering the fungicide ineffective.[1] It is considered the most common

and potent mutation conferring high-level resistance to QoI fungicides.[3][6]

Q2: Which molecular methods can be used to detect the G143A mutation?

Several molecular techniques are available to detect the G143A mutation. The choice of

method often depends on the required throughput, available equipment, and cost. Common

methods include:

DNA Sequencing: Direct sequencing of the cytochrome b gene is the most definitive method

to identify the G143A mutation and any other potential mutations.[3][7]
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Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP): This

method uses restriction enzymes that specifically cut the PCR product only if the mutation is

present, allowing for differentiation between resistant and sensitive isolates based on the

resulting fragment sizes.[3][8][9]

Allele-Specific PCR (AS-PCR): This technique employs primers designed to specifically

amplify either the resistant (G143A) or the wild-type allele.[2][3]

Real-Time PCR (qPCR): Assays using dual-labeled probes can detect and differentiate

between resistant and sensitive isolates with high sensitivity and throughput.[5][10]

Loop-Mediated Isothermal Amplification (LAMP): LAMP is a rapid and sensitive method that

can be used for on-site detection without the need for sophisticated equipment.[1]

Q3: Can the presence of an intron affect the detection of the G143A mutation?

Yes, the presence of a type I intron immediately after codon 143 in the cytochrome b gene can

prevent the G143A mutation from occurring.[10][11] A nucleotide substitution at this position

would likely interfere with the splicing of the intron, leading to a non-functional cytochrome b

protein, which is lethal to the organism.[11] Therefore, pathogens carrying this intron are not

expected to develop resistance through the G143A mechanism.[11] This can also lead to PCR

amplification failure if primers are not designed to account for the intron's presence.[3] Using

cDNA as a template for PCR can overcome this issue.[3]

Troubleshooting Guides
Problem 1: PCR Amplification Failure
Question: Why am I not getting a PCR product when trying to amplify the cytochrome b gene?
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Possible Cause Recommended Solution

Poor DNA Quality or Quantity

Re-extract the fungal DNA using a validated

protocol. Ensure the 260/280 absorbance ratio

is between 1.8 and 2.0.[12]

Presence of PCR Inhibitors

Include a DNA purification step in your

extraction protocol to remove potential inhibitors

like polysaccharides or phenolic compounds.

[12]

Incorrect Primer Design

Verify that your primers are specific to the target

region of the cytochrome b gene in your fungal

species. The presence of introns can affect

primer binding; consider designing primers that

flank or are internal to the intron, or use cDNA

as a template.[3][12]

Suboptimal PCR Cycling Conditions

Optimize the annealing temperature and

extension time for your specific primers and

polymerase.[12]

Presence of an Intron

In some fungal species, an intron is present

near codon 143 which can be very large and

may inhibit PCR amplification.[3][11] Consider

using primers that amplify a smaller region or

using cDNA synthesized from RNA as the

template.[3]

Problem 2: Non-Specific PCR Products
Question: My PCR is producing multiple bands on the agarose gel instead of a single, specific

band. What should I do?
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Possible Cause Recommended Solution

Low Annealing Temperature

Increase the annealing temperature in

increments of 1-2°C to enhance primer

specificity.[12]

Poor Primer Design
Design new primers with higher specificity for

the target region of the cytochrome b gene.[12]

Contamination
Ensure proper sterile techniques to prevent

cross-contamination between samples.

Problem 3: Inconclusive Sequencing Results
Question: The sequencing results for the G143A mutation are ambiguous or of low quality. How

can I improve them?

Possible Cause Recommended Solution

Low-Quality PCR Product

Purify the PCR product before sending it for

sequencing to remove unincorporated primers

and dNTPs.[12]

Presence of Mixed Genotypes

If the original isolate contains both sensitive and

resistant mitochondrial DNA, direct sequencing

may yield mixed signals. In this case, clone the

PCR product into a vector and sequence

individual clones to separate the genotypes.

Alternatively, use a quantitative method like

qPCR with allele-specific probes.[12]

Experimental Protocols
DNA Extraction
A general protocol for fungal DNA extraction suitable for subsequent PCR analysis:

Harvest fungal mycelia from a pure culture.
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Freeze-dry or grind the mycelia in liquid nitrogen to a fine powder.

Use a commercial fungal DNA extraction kit following the manufacturer's instructions for

optimal results.

Assess the quality and quantity of the extracted DNA using a spectrophotometer. A 260/280

ratio of ~1.8 is indicative of pure DNA.

PCR for Cytochrome b Gene Amplification
This protocol provides a general framework. Primer sequences and annealing temperatures will

need to be optimized for the specific fungal species.

PCR Reaction Mix:

Component Final Concentration

5X PCR Buffer 1X

dNTPs 200 µM each

Forward Primer 0.5 µM

Reverse Primer 0.5 µM

Taq DNA Polymerase 1.25 units

Template DNA 1-100 ng

Nuclease-free water to final volume

PCR Cycling Conditions:
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Step Temperature Duration Cycles

Initial Denaturation 95°C 5 minutes 1

Denaturation 95°C 30 seconds 35

Annealing 50-65°C (optimize) 30 seconds 35

Extension 72°C 1 minute/kb 35

Final Extension 72°C 10 minutes 1

Analysis of PCR Products:

Visualize the PCR products on a 1.5% agarose gel stained with a DNA-binding dye.[12]

A single band of the expected size indicates successful amplification.

Purify the PCR product using a commercial kit before proceeding to sequencing or RFLP

analysis.[12]

Visualizations
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Caption: Experimental workflow for the detection of the G143A mutation.
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Caption: Troubleshooting logic for PCR amplification failure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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